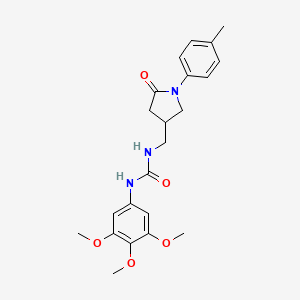
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are known to play a crucial role in cancer cell growth. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. Additionally, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which can be useful in various other applications.
However, one of the limitations of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications, requiring the use of organic solvents. Additionally, the compound has been found to exhibit cytotoxicity towards normal cells, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea. One of the areas of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate the potential therapeutic applications of the compound in various other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research can be conducted to develop more effective drug delivery systems for the compound, which can improve its bioavailability and reduce its cytotoxicity towards normal cells.
Conclusion:
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. The compound has been found to exhibit significant anti-cancer activity, possess anti-inflammatory, anti-oxidant, and anti-microbial properties, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. However, the compound has limitations in terms of its solubility and cytotoxicity towards normal cells. Further research can be conducted to investigate the potential therapeutic applications of the compound in various other diseases and develop more effective drug delivery systems.
Méthodes De Synthèse
The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been achieved using various methods. One of the commonly used methods involves the reaction of p-tolylmethylamine and 3,4,5-trimethoxybenzoyl isocyanate in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propriétés
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-14-5-7-17(8-6-14)25-13-15(9-20(25)26)12-23-22(27)24-16-10-18(28-2)21(30-4)19(11-16)29-3/h5-8,10-11,15H,9,12-13H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFBAUUFBEMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

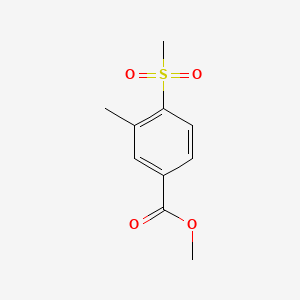
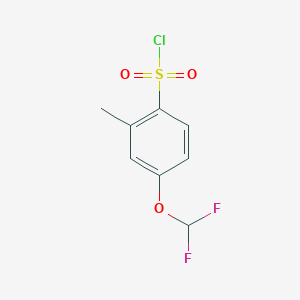
![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)
![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)
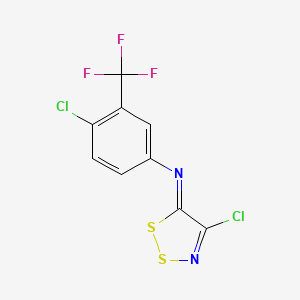
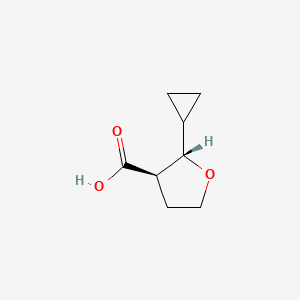
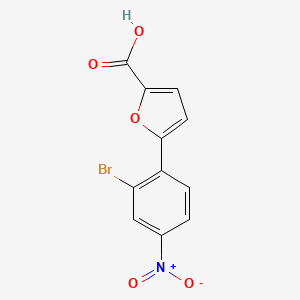
![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)
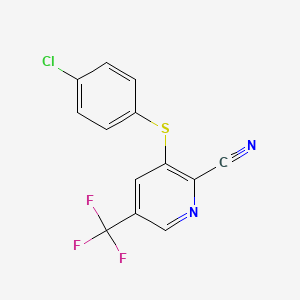
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
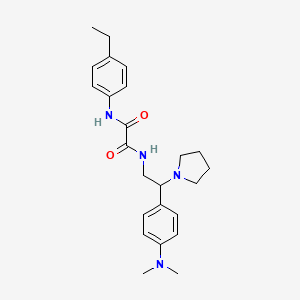
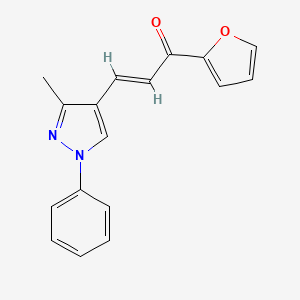
![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)
![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)